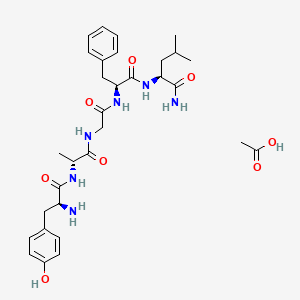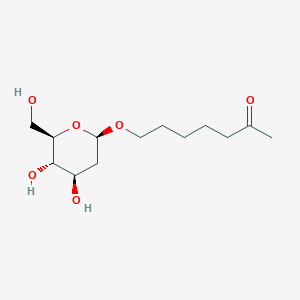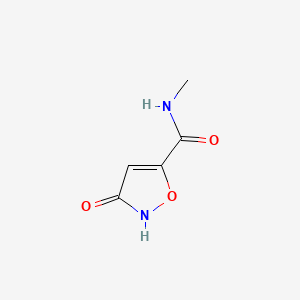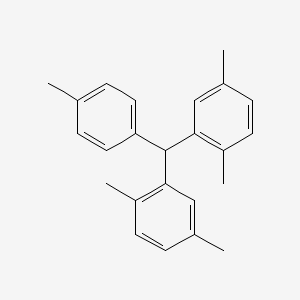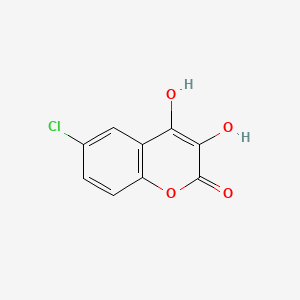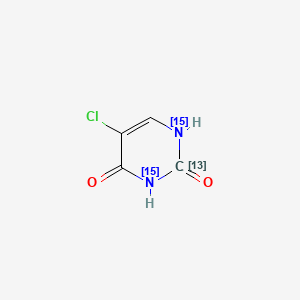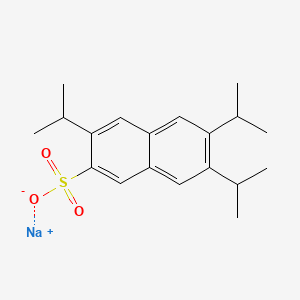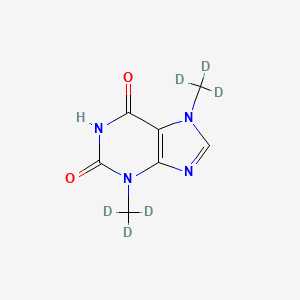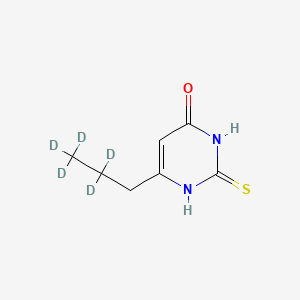
Propylthiouracil-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
プロピルチオウラシル-d5は、プロピルチオウラシルの重水素化形態であり、主に甲状腺機能亢進症の治療に使用されるチオ尿素系抗甲状腺剤です。 重水素化バージョンであるプロピルチオウラシル-d5は、安定同位体標識のため、プロピルチオウラシルの定量化における内部標準として科学研究でよく使用されます .
科学的研究の応用
Propylthiouracil-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used as an internal standard in high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) for the quantification of propylthiouracil and its metabolites.
Metabolic Studies: Helps in understanding the metabolism of propylthiouracil by tracking its deuterated form.
Toxicological Studies: Used to study the hepatotoxicity and other adverse effects of propylthiouracil.
Clinical Research: Assists in the development of physiologically based pharmacokinetic models to predict drug behavior in different populations.
作用機序
プロピルチオウラシル-d5は、プロピルチオウラシルと同様に、甲状腺ペルオキシダーゼ酵素を阻害することで甲状腺ホルモンの合成を阻害します。この酵素は通常、チログロブリンタンパク質にヨウ素を組み込み、甲状腺ホルモンを形成します。このプロセスを阻害することで、プロピルチオウラシル-d5は、チロキシン(T4)とトリヨードチロニン(T3)の産生を減少させます。 さらに、T4からT3への末梢変換を阻害し、甲状腺ホルモンの活性をさらに低下させます .
Safety and Hazards
将来の方向性
Propylthiouracil-d5 is generally used in patients who are intolerant to methimazole in preparation of definitive therapy or who wish to avoid thyroidectomy or radioactive iodine therapy. This compound is also the preferred agent for medical therapy of hyperthyroidism in pregnancy, during the last trimester .
生化学分析
Biochemical Properties
Propylthiouracil-d5 plays a crucial role in biochemical reactions by serving as a stable isotope-labeled internal standard. This allows for accurate quantification of propylthiouracil in mass spectrometry-based assays. Propylthiouracil inhibits thyroid peroxidase, an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin, a key step in thyroid hormone synthesis . Additionally, propylthiouracil inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) by blocking the enzyme 5’-deiodinase .
Cellular Effects
This compound, like its non-deuterated counterpart, affects various cellular processes. It influences cell signaling pathways by reducing the levels of thyroid hormones, which are critical regulators of metabolism and growth . This reduction impacts gene expression and cellular metabolism, leading to decreased metabolic rate and altered protein synthesis. In thyroid cells, this compound inhibits the synthesis and secretion of thyroid hormones, thereby affecting overall thyroid function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to thyroid peroxidase and inhibiting its activity . This prevents the conversion of iodide to iodine, a necessary step for thyroid hormone synthesis. Additionally, this compound inhibits 5’-deiodinase, reducing the conversion of thyroxine to the more active triiodothyronine . These actions result in decreased levels of circulating thyroid hormones, thereby managing hyperthyroidism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that propylthiouracil can cause liver toxicity and other adverse effects, which may also be observed with this compound . Regular monitoring of biochemical markers is essential to assess the long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces thyroid hormone levels without causing significant toxicity . At higher doses, this compound can induce hypothyroidism and other adverse effects, such as liver toxicity and leukopenia . These findings highlight the importance of dose optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid hormone synthesis and metabolism. It interacts with thyroid peroxidase and 5’-deiodinase, inhibiting their activities and thereby reducing thyroid hormone production . This inhibition affects metabolic flux and the levels of thyroid hormones, which are critical regulators of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed similarly to propylthiouracil. It is absorbed in the gastrointestinal tract and distributed to the thyroid gland, where it exerts its inhibitory effects . The compound may also be transported to other tissues, affecting systemic thyroid hormone levels .
Subcellular Localization
This compound localizes primarily in the thyroid gland, where it inhibits thyroid peroxidase activity . It may also be found in other tissues where thyroid hormones are metabolized. The subcellular localization of this compound is critical for its function, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .
準備方法
合成経路と反応条件
プロピルチオウラシル-d5は、プロピルチオウラシルの重水素化によって合成できます。このプロセスでは、プロピルチオウラシルのプロピル基に重水素原子を組み込みます。これは、重水素ガス存在下での触媒的水素化によって達成できます。 反応条件には通常、重水素源、炭素担持パラジウムなどの触媒、適切な溶媒が含まれます .
工業生産方法
プロピルチオウラシル-d5の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、重水素化化合物の純度と一貫性を確保するために、厳格な品質管理が実施されます。 高純度重水素ガスと高度な触媒システムの使用は、効率的な生産に不可欠です .
化学反応の分析
反応の種類
プロピルチオウラシル-d5は、次のようなさまざまな種類の化学反応を起こします。
酸化: プロピルチオウラシル-d5は、スルホキシドとスルホンを形成するように酸化することができます。
還元: この化合物は、対応するチオールに還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主要な生成物
酸化: スルホキシドとスルホン。
還元: チオール誘導体。
置換: さまざまな置換チオウラシル誘導体.
科学研究への応用
プロピルチオウラシル-d5は、安定同位体標識のため、科学研究で広く使用されています。主な用途には以下が含まれます。
類似化合物との比較
類似化合物
プロピルチオウラシル-d5の独自性
特性
IUPAC Name |
6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHARQHSZJURB-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
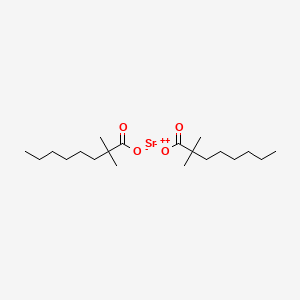
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)

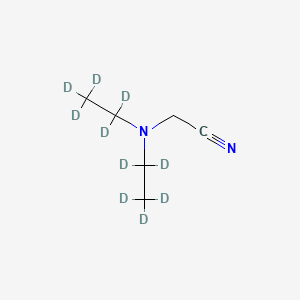
![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)
